molecular formula C26H18N4 B3240248 1,2,4,5-Tetra(pyridin-3-yl)benzene CAS No. 1430117-49-9

1,2,4,5-Tetra(pyridin-3-yl)benzene

Cat. No.: B3240248
CAS No.: 1430117-49-9
M. Wt: 386.4 g/mol
InChI Key: BVHFTXDCHHIJHJ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetra(pyridin-3-yl)benzene is a heterocyclic derivative and can be used as an intermediate in organic synthesis . It has a molecular formula of C26H18N4 and a molecular weight of 386.45 .


Synthesis Analysis

The synthesis of this compound involves the use of cyanoborohydride and isomeric tetrapyridyl benzene ligands . This process results in the formation of a new three-dimensional porous coordination polymer .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple interactions. For example, in one study, it was found that by employing cyanoborohydride and isomeric tetrapyridyl benzene ligands, a new three-dimensional porous coordination polymer was synthesized .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, in the synthesis process, cyanoborohydride and isomeric tetrapyridyl benzene ligands are employed . The resulting product exhibits the diamond and square lattice topologies .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C26H18N4 and a molecular weight of 386.45 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Structural Studies and Supramolecular Assemblies

  • Co-Crystal Formation : 1,2,4,5-Tetra(pyridin-3-yl)benzene (1,2,4,5-T(3-PY)B) has been studied for its ability to form co-crystals with iodofluorobenzene. These co-crystals demonstrate significant halogen bonding interactions, such as halogen⋯N and halogen⋯π, influencing supramolecular assembly and crystal structures. The study highlights the importance of donor-acceptor matching in creating one-dimensional halogen bonded supramolecular assemblies (Ji et al., 2015).

Coordination Polymers and Porous Materials

  • Spin Crossover Porous Coordination Polymers : Utilizing isomeric tetrapyridyl benzene ligands, including this compound, researchers have created two-dimensional and three-dimensional spin crossover porous coordination polymers. These materials have potential applications in molecular magnetism and gas storage (Wu et al., 2022).

Photophysical Properties

  • Optical and Fluorescence Studies : A study on a multi-branched compound, 1,2,4,5-tetrakis(4-pyridylvinyl)benzene, showcases its significant photophysical properties. The research focuses on single-photon and two-photon absorption and fluorescence properties in various solvents, indicating potential applications in optical materials and sensors (Wang et al., 2004).

Future Directions

The future directions of 1,2,4,5-Tetra(pyridin-3-yl)benzene research could involve further exploration of its synthesis process and potential applications in organic synthesis . Additionally, its role in the formation of new porous coordination polymers could be further investigated .

Properties

IUPAC Name

3-(2,4,5-tripyridin-3-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4/c1-5-19(15-27-9-1)23-13-25(21-7-3-11-29-17-21)26(22-8-4-12-30-18-22)14-24(23)20-6-2-10-28-16-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFTXDCHHIJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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